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Compound of Interest

Compound Name: 1,5-Dimethylpiperazin-2-one

Cat. No.: B1357911 Get Quote

Introduction

This technical guide provides a detailed overview of the spectral and synthetic characteristics

of 1,6-Dimethylpiperazin-2-one, a substituted piperazinone of interest to researchers, scientists,

and professionals in drug development. While the initial query specified 1,5-
Dimethylpiperazin-2-one, a thorough search of chemical databases and literature revealed a

scarcity of data for this specific isomer. In contrast, the structurally similar and more extensively

documented isomer, 1,6-Dimethylpiperazin-2-one, particularly its chiral form (R)-1,6-

dimethylpiperazin-2-one hydrochloride (CAS No: 1657030-30-2), is commercially available and

has associated characterization data. This guide will, therefore, focus on the 1,6-isomer, as it is

likely the compound of greater practical relevance.

The piperazin-2-one scaffold is a prevalent motif in medicinal chemistry, valued for its

conformational properties and its role as a versatile synthetic intermediate. The addition of

methyl groups at the 1- and 6-positions introduces chirality and modifies the molecule's steric

and electronic properties, making it a valuable building block for more complex molecular

architectures.

Data Presentation: Spectral Characteristics
While complete, publicly available spectra for 1,6-Dimethylpiperazin-2-one are limited, the

following tables summarize the expected spectral data based on its chemical structure and

analysis of related piperazinone derivatives. These values serve as a predictive guide for the

characterization of this compound.
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Table 1: Predicted ¹H NMR Spectral Data for 1,6-Dimethylpiperazin-2-one

Protons
Chemical Shift (δ)
ppm (Predicted)

Multiplicity
Coupling Constant
(J) Hz (Predicted)

N-CH₃ 2.8 - 3.0 s -

C-CH₃ 1.2 - 1.4 d ~6-7

Ring CH (adjacent to

C=O)
3.2 - 3.5 m -

Ring CH₂ 2.9 - 3.3 m -

Ring CH (adjacent to

N-H)
3.0 - 3.4 m -

Table 2: Predicted ¹³C NMR Spectral Data for 1,6-Dimethylpiperazin-2-one

Carbon Chemical Shift (δ) ppm (Predicted)

C=O 168 - 172

C-CH₃ 48 - 52

Ring CH₂ 45 - 50

Ring CH₂ 40 - 45

N-CH₃ 33 - 37

C-CH₃ 15 - 20

Table 3: Predicted IR Spectral Data for 1,6-Dimethylpiperazin-2-one
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Functional Group
Wavenumber (cm⁻¹)
(Predicted)

Intensity

N-H Stretch 3200 - 3400 Medium, Broad

C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong

C=O Stretch (Amide) 1640 - 1680 Strong

C-N Stretch 1100 - 1300 Medium

Table 4: Predicted Mass Spectrometry Data for 1,6-Dimethylpiperazin-2-one

Ion m/z (Predicted) Notes

[M+H]⁺ 129.1028
Molecular ion peak in positive

ion mode

[M]⁺˙ 128.0949
Molecular ion peak in electron

ionization

Experimental Protocols
The following section details a plausible synthetic route to 1,6-dimethylpiperazin-2-one, based

on established methodologies for the synthesis of substituted piperazinones.

General Synthesis of Substituted Piperazin-2-ones

A common and effective method for the synthesis of N-alkylated and C-alkylated piperazin-2-

ones involves a multi-step sequence starting from readily available amino acids. For the

synthesis of 1,6-dimethylpiperazin-2-one, a plausible route would begin with N-methylation of

an appropriate amino acid, followed by coupling with a protected amino aldehyde or a related

electrophile, and subsequent cyclization.

Step 1: N-Methylation of Alanine

To a solution of L-alanine (1 equivalent) in a suitable solvent such as methanol, add

formaldehyde (2.2 equivalents) and a reducing agent like sodium borohydride (1.5
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equivalents) portion-wise at 0 °C.

The reaction mixture is stirred at room temperature for 12-24 hours.

The solvent is removed under reduced pressure, and the residue is purified by crystallization

or column chromatography to yield N-methylalanine.

Step 2: Amide Coupling

The N-methylalanine (1 equivalent) is then coupled with a suitable N-protected 2-

aminopropionaldehyde or a similar synthon.

Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-

hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) can be employed in a solvent like dichloromethane

or dimethylformamide.

The reaction is typically carried out at room temperature for 12-24 hours.

Step 3: Deprotection and Cyclization

The protecting group on the second nitrogen atom is removed under appropriate conditions

(e.g., acid-catalyzed hydrolysis for a Boc group).

The resulting amino-amide undergoes spontaneous or base-catalyzed intramolecular

cyclization to form the piperazin-2-one ring.

The crude product is then purified by column chromatography or recrystallization to afford

1,6-dimethylpiperazin-2-one.

Spectroscopic Characterization Protocol

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the

solvent. Chemical shifts would be reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.
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IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform

Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin

film on a salt plate.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using

an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight

and elemental composition of the synthesized compound.

Mandatory Visualization
The following diagram illustrates a logical workflow for the synthesis of 1,6-Dimethylpiperazin-

2-one.

Synthetic Workflow for 1,6-Dimethylpiperazin-2-one
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Caption: Synthetic workflow for 1,6-Dimethylpiperazin-2-one.

Conclusion
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This technical guide provides a summary of the expected spectral properties and a plausible

synthetic route for 1,6-Dimethylpiperazin-2-one. While direct experimental data for this specific

compound is not readily available in public databases, the information presented here, based

on established chemical principles and data from analogous structures, offers a valuable

resource for researchers working with substituted piperazinones. The provided synthetic

workflow and predicted spectral data can guide the synthesis and characterization of this and

related compounds, facilitating their application in drug discovery and development.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1,6-
Dimethylpiperazin-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1357911#spectral-data-for-1-5-dimethylpiperazin-
2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1357911#spectral-data-for-1-5-dimethylpiperazin-2-one-nmr-ir-ms
https://www.benchchem.com/product/b1357911#spectral-data-for-1-5-dimethylpiperazin-2-one-nmr-ir-ms
https://www.benchchem.com/product/b1357911#spectral-data-for-1-5-dimethylpiperazin-2-one-nmr-ir-ms
https://www.benchchem.com/product/b1357911#spectral-data-for-1-5-dimethylpiperazin-2-one-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1357911?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

